molecular formula C8H7ClF4N2 B1452386 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride CAS No. 1187927-62-3

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Cat. No.: B1452386
CAS No.: 1187927-62-3
M. Wt: 242.6 g/mol
InChI Key: DJAIJCNTBAPWCD-UHFFFAOYSA-N
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Description

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C8H7ClF4N2. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of both fluoro and trifluoromethyl groups, which contribute to its reactivity and stability.

Scientific Research Applications

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is utilized in several scientific research fields:

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation . The precautionary statements include P280 - P305 + P351 + P338, suggesting that protective gloves and eye protection should be worn, and in case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

The synthesis of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride typically involves the reaction of 4-fluoro-2-trifluoromethyl-benzonitrile with ammonia or an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the amidine group. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include oximes, amines, and substituted benzamidines .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor blockade, or modulation of signal transduction pathways .

Comparison with Similar Compounds

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluoro and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2.ClH/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12;/h1-3H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAIJCNTBAPWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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